molecular formula C10H7Cl2N3O B14692784 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-62-6

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile

Cat. No.: B14692784
CAS No.: 28317-62-6
M. Wt: 256.08 g/mol
InChI Key: VFMFUMCHYXABJI-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinylidene group attached to a dichlorophenyl ring, along with a nitrile and oxo group on a butane backbone. Its molecular formula is C10H7Cl2N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazinylidene group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of sortase A transpeptidase in Staphylococcus aureus, thereby preventing biofilm formation . The compound’s hydrazinylidene group plays a crucial role in binding to the enzyme’s active site, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile stands out due to its specific hydrazinylidene and nitrile functional groups, which confer unique reactivity and biological activity

Properties

CAS No.

28317-62-6

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

N-(3,5-dichloroanilino)-2-oxopropanimidoyl cyanide

InChI

InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-9-3-7(11)2-8(12)4-9/h2-4,14H,1H3

InChI Key

VFMFUMCHYXABJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C#N

Origin of Product

United States

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